Mniopetal D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158761-01-4 |
|---|---|
Molecular Formula |
C25H38O8 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,9-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-10-yl] 2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-20-17(28)13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |
InChI Key |
JFWFXOAWDVOLHC-LSNLLVJGSA-N |
Isomeric SMILES |
CCCCCCCCC(C(=O)O[C@H]1[C@H](CC([C@H]2[C@@]13C([C@H](OC3=O)O)C(=CC2)C=O)(C)C)O)O |
Canonical SMILES |
CCCCCCCCC(C(=O)OC1C(CC(C2C13C(C(OC3=O)O)C(=CC2)C=O)(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mniopetals: A Class of Drimane Sesquiterpenoid HIV-1 Reverse Transcriptase Inhibitors from Mniopetalum sp.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The mniopetals are a group of drimane sesquiterpenoids isolated from the basidiomycete Mniopetalum sp., notable for their inhibitory activity against HIV-1 reverse transcriptase (RT). This document provides a comprehensive overview of the discovery, isolation, and biological activity of this class of compounds. Due to the limited availability of specific data for Mniopetal D in publicly accessible literature, this guide focuses on the mniopetals as a collective group, with specific examples where data is available. The methodologies presented are based on established protocols for the isolation and characterization of fungal secondary metabolites.
Discovery and Biological Activity
The mniopetals, including Mniopetal A, B, C, D, and E, were first reported as novel inhibitors of HIV-1 reverse transcriptase by Lorenzen and Anke. These compounds belong to the drimane class of sesquiterpenoids, a group of C15 isoprenoids known for their diverse biological activities.[1][2][3][4] The primary reported bioactivity of the mniopetals is the inhibition of HIV-1 RT, a critical enzyme in the life cycle of the human immunodeficiency virus.
Isolation of Mniopetals from Mniopetalum sp.
The isolation of mniopetals from Mniopetalum sp. follows a general workflow for the extraction and purification of fungal secondary metabolites. This process typically involves fermentation of the fungus, followed by extraction of the mycelium and culture broth, and subsequent chromatographic separation.
Fermentation and Extraction
Mniopetalum sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites. After an adequate incubation period, the mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are then extracted with organic solvents, such as ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate the individual mniopetal compounds. A typical purification cascade is outlined below.
Experimental Protocol: General Chromatographic Purification of Mniopetals
-
Initial Fractionation: The crude extract is adsorbed onto silica gel and subjected to vacuum liquid chromatography (VLC) or column chromatography using a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).
-
Further Separation: Fractions showing promising activity in a preliminary bioassay (e.g., an HIV-1 RT inhibition assay) are further purified using techniques such as Sephadex LH-20 chromatography and medium-pressure liquid chromatography (MPLC).
-
Final Purification: High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile-water or methanol-water, is employed to obtain the pure mniopetal compounds.
The following diagram illustrates a generalized workflow for the isolation of mniopetals.
Structure Elucidation
The chemical structures of the isolated mniopetals are determined using a combination of spectroscopic techniques.
Experimental Protocol: Structure Elucidation of Mniopetals
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish the connectivity of atoms and build the carbon skeleton. Nuclear Overhauser effect spectroscopy (NOESY) is used to determine the relative stereochemistry.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.
Table 1: Spectroscopic Data for Drimane Sesquiterpenoids (General)
| Technique | Information Obtained |
| HRMS | Molecular Formula |
| ¹H NMR | Proton chemical shifts, coupling constants |
| ¹³C NMR | Carbon chemical shifts |
| COSY | ¹H-¹H correlations |
| HSQC | ¹H-¹³C one-bond correlations |
| HMBC | ¹H-¹³C long-range correlations |
| NOESY | Spatial proximity of protons |
| IR | Functional groups (e.g., -OH, C=O) |
| UV-Vis | Conjugated systems |
Note: Specific spectroscopic data for this compound is not available in the reviewed literature. This table represents the general data obtained for this class of compounds.
Signaling Pathway Inhibition
As inhibitors of HIV-1 reverse transcriptase, the mniopetals interfere with the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication and integration into the host genome. The following diagram illustrates the inhibition of this pathway.
Conclusion
The mniopetals from Mniopetalum sp. represent a promising class of natural products with potential for the development of new antiretroviral agents. While detailed information on this compound is currently limited in the public domain, the available data on the mniopetal class highlights the importance of fungal secondary metabolites in drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
References
- 1. Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-8527 is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mniopetals: A Technical Guide to Mniopetal E Structure Elucidation
An in-depth analysis of the chemical architecture of Mniopetal E, a drimane sesquiterpenoid with noteworthy biological activity, is presented. Due to the limited availability of specific public information on "Mniopetal D," this guide will focus on the closely related and structurally significant Mniopetal E. The total synthesis of (-)-mniopetal E has been instrumental in confirming the absolute stereochemistry of this class of antibiotics.
Mniopetal E is a member of the biologically intriguing mniopetal family of compounds (A-D), sharing a common skeletal framework.[1] Its significance is underscored by its inhibitory activity against the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[2] The elucidation of its complex stereochemistry was definitively established through total synthesis.
Spectroscopic Data and Physicochemical Properties
Table 1: Physicochemical Properties of a Related Sesquiterpene
| Property | Value | Reference |
| Molecular Formula | C15H24O2 | [3] |
| Molecular Weight | 236.35 g/mol | [3] |
| InChIKey | PJKDZBIZDKARAM-QKGCVVFFSA-N | [3] |
Experimental Protocols for Structural Elucidation
The definitive structural assignment of complex natural products like the mniopetals is achieved through a combination of spectroscopic analysis and, crucially, total chemical synthesis.
General Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are typically recorded on high-field spectrometers (e.g., 500 MHz) using deuterated solvents such as chloroform-d (CDCl₃).[4] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.[4]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using techniques like electrospray ionization (ESI) to determine the exact mass and elemental composition of the molecule.[4]
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) stretching frequencies.[4]
Total Synthesis of (-)-Mniopetal E
The total synthesis of (-)-Mniopetal E served to unambiguously confirm its structure and absolute stereochemistry.[1][2] A key strategic element of the synthesis was the stereoselective intramolecular Diels-Alder reaction to construct the core octahydronaphthalene structure.[1]
Key Synthetic Steps: [2]
-
Starting Material: The synthesis commenced from a known 2,3-anhydro-D-arabinitol derivative.
-
Carbon Elongation: A combination of inter- and intramolecular Horner-Emmons reactions was employed to construct a butenolide with a nona-5,7-diene moiety.
-
Intramolecular Diels-Alder Reaction: A stereoselective thermal intramolecular Diels-Alder reaction of the trienic compound yielded the desired endo-cycloadduct.
-
Lactone Transformation: The γ-lactone moiety in the cycloadduct was efficiently converted to the γ-hydroxy-γ-lactone present in Mniopetal E.
Logical Workflow for Structure Elucidation
The logical process for determining the structure of a novel natural product like a mniopetal involves a systematic workflow.
Figure 1: A generalized workflow illustrating the key stages in the structural elucidation of a novel natural product.
Biological Activity and Signaling Pathways
Mniopetal E has been identified as an inhibitor of HIV-1 reverse transcriptase.[2] This enzyme is crucial for the replication of the virus, and its inhibition is a key mechanism of action for many antiretroviral drugs.
While the precise signaling pathways modulated by this compound are not detailed in the available literature, the activity of related terpenoid compounds often involves interactions with critical cellular processes. For instance, some terpenoids are known to induce apoptosis (programmed cell death) in cancer cells through pathways involving the Bcl-2 family of proteins, particularly by modulating the levels of anti-apoptotic proteins like Mcl-1.[5]
Figure 2: A conceptual diagram illustrating a potential mechanism of action for a bioactive terpenoid like Mniopetal E.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenes | C15H24O2 | CID 139087999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
The intricate machinery of drimane sesquiterpene biosynthesis in fungi: A technical guide for researchers
An in-depth exploration of the enzymatic cascade, genetic organization, and regulatory networks governing the production of drimane sesquiterpenes in the fungal kingdom, providing a crucial resource for researchers, scientists, and drug development professionals.
Fungi are prolific producers of a vast array of secondary metabolites, including the structurally diverse and biologically active drimane sesquiterpenes. These C15 isoprenoid compounds, characterized by a bicyclic drimane skeleton, exhibit a wide range of pharmacological activities, from antimicrobial and anti-inflammatory to cytotoxic and neuroprotective, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of drimane sesquiterpenes in fungi, with a focus on the core enzymatic pathways, the genetic architecture of biosynthetic gene clusters, and the intricate regulatory networks that control their production. Detailed experimental protocols and quantitative data are presented to facilitate further research in this exciting field.
The Core Biosynthetic Pathway: From Farnesyl Diphosphate to Drimane Skeletons
The biosynthesis of all sesquiterpenes, including drimanes, originates from the central isoprenoid pathway, culminating in the formation of the universal precursor, farnesyl diphosphate (FPP). In fungi, FPP is synthesized primarily through the mevalonate (MVA) pathway. The journey from the linear FPP to the cyclic drimane core is orchestrated by a key class of enzymes known as terpene cyclases or synthases.
The Pivotal Role of Terpene Cyclases
The cyclization of FPP is the committed step in drimane sesquiterpene biosynthesis and is catalyzed by terpene cyclases. Fungi have evolved a fascinating diversity of these enzymes, including a novel class of haloacid dehalogenase (HAD)-like hydrolases, to construct the drimane framework[1][2].
Two distinct cyclization pathways have been elucidated in fungi, leading to the formation of two primary drimane precursors: drimenol and drim-8-ene-11-ol[1][2].
-
Drimenol Synthesis: In fungi such as Aspergillus calidoustus, a drimenol cyclase, DrtB, directly converts FPP to drimenol. This enzyme exhibits a catalytic function previously thought to be exclusive to plants[3].
-
Drim-8-ene-11-ol Synthesis: In Aspergillus oryzae, the biosynthesis of astellolides, a class of drimane-type esters, involves a more complex machinery. A HAD-like terpene cyclase, AstC, first cyclizes FPP to drimanyl pyrophosphate. Subsequently, two phosphatases, AstI and AstK, are required to dephosphorylate this intermediate to yield drim-8-ene-11-ol[2][4][5].
The following diagram illustrates the initial steps in the fungal drimane sesquiterpene biosynthetic pathway.
Caption: The initial cyclization steps in fungal drimane sesquiterpene biosynthesis, highlighting the two distinct pathways leading to drimenol and drim-8-ene-11-ol.
Tailoring Enzymes: Diversification of the Drimane Scaffold
Following the initial cyclization, the drimane skeleton undergoes a series of modifications by various tailoring enzymes, leading to the vast chemical diversity observed in this class of compounds. These enzymes are often encoded by genes located within the same biosynthetic gene cluster (BGC) as the terpene cyclase.
Key tailoring enzymes include:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for introducing hydroxyl groups at various positions on the drimane ring system, as well as catalyzing oxidations to form ketones, aldehydes, and carboxylic acids[3][6]. For example, in A. calidoustus, the P450 DrtD is responsible for hydroxylations at C-6, C-9, and C-12, and the oxidation of hydroxyl groups at C-6 and C-11[6].
-
FAD-binding Oxidoreductases: These enzymes can further oxidize aldehydes to carboxylic acids, a key step in the formation of lactone rings, a common feature in many drimane sesquiterpenoids[3]. In the A. calidoustus pathway, DrtC is responsible for this oxidation step[6].
-
Acyltransferases: These enzymes are responsible for the esterification of the drimane core with various acyl moieties, often derived from polyketide synthases (PKSs) also encoded within the BGC[6].
Genetic Organization: Biosynthetic Gene Clusters
In fungi, the genes encoding the enzymes for a specific secondary metabolic pathway are often physically clustered together on the chromosome. This organization, known as a biosynthetic gene cluster (BGC), facilitates the co-regulation of all the genes required for the production of a particular compound.
The BGCs for drimane sesquiterpene biosynthesis typically contain the gene for the terpene cyclase, as well as genes for P450s, oxidoreductases, acyltransferases, and sometimes even the enzymes for the biosynthesis of the acyl moieties for esterification[3][6]. The identification and characterization of these BGCs are crucial for understanding and engineering the biosynthesis of drimane sesquiterpenes.
Quantitative Data on Drimane Sesquiterpene Biosynthesis
Quantitative analysis of enzyme kinetics and product yields is essential for a complete understanding of the biosynthetic pathway and for developing strategies for metabolic engineering. The following tables summarize the available quantitative data for key enzymes and product yields in fungal drimane sesquiterpene biosynthesis.
Table 1: Enzyme Kinetic Parameters of Fungal Terpene Cyclases
| Enzyme | Fungal Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PamTps1 | Pestalotiopsis microspora | GPP | 16.72 ± 1.32 | Not Reported | 9.57 x 10-3 (µM-1s-1) | [7] |
| Fungal MetE | Aspergillus sojae | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.8 | 0.055 | 8.1 | [8] |
| Fungal MetE | Rhizopus delemar | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 | 0.02 | 25 | [8] |
| Fungal MetE | Rhizopus microsporus | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 2.1 | 0.03 | 14.3 | [8] |
| Note: | Specific kinetic data for drimane synthases from fungi are not readily available in the literature. The data presented here are for other fungal terpene cyclases and related enzymes to provide a general context. Terpene cyclases are generally characterized by low kcat values. |
Table 2: Product Yields of Drimane Sesquiterpenes from Fungal Biotransformation
| Substrate | Fungal Strain | Product | Yield (mg) | Yield (%) | Reference |
| Drimendiol | Cladosporium antarcticum | 9α-hydroxydrimendiol | 41.4 | 19.4 | [9] |
| Drimendiol | Cladosporium antarcticum | 3β-hydroxydrimendiol | 74.8 | 35.0 | [9] |
| Epidrimendiol | Cladosporium antarcticum | 9β-hydroxyepidrimendiol | 86.6 | 41.6 | [9] |
Experimental Protocols
The elucidation of drimane sesquiterpene biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following sections provide detailed methodologies for key experiments.
Gene Deletion via Homologous Recombination in Aspergillus
Targeted gene deletion is a powerful tool to investigate the function of specific genes within a BGC. The bipartite marker strategy is a commonly used method for efficient gene disruption in Aspergillus species[10].
Caption: A generalized workflow for targeted gene deletion in Aspergillus using the bipartite marker strategy.
Protocol:
-
Construct Bipartite Deletion Cassettes:
-
Amplify the 5' and 3' flanking regions (each approximately 1-1.5 kb) of the target gene from fungal genomic DNA using high-fidelity DNA polymerase.
-
Amplify a selectable marker gene (e.g., argB, pyrG) in two overlapping fragments.
-
Fuse the 5' flank to the first half of the marker and the 3' flank to the second half of the marker using fusion PCR or Gibson assembly.
-
-
Protoplast Transformation:
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective regeneration medium lacking the nutrient for which the marker gene confers prototrophy.
-
Isolate individual transformants and perform genomic DNA extraction.
-
Screen for correct integration of the deletion cassette by PCR using primers that anneal outside the flanking regions and within the marker gene[10].
-
-
Verification and Analysis:
-
Confirm the gene deletion by Southern blot analysis or quantitative PCR (qPCR).
-
Cultivate the confirmed deletion mutant and the wild-type strain under producing conditions.
-
Extract the secondary metabolites and analyze the metabolic profiles by HPLC or GC-MS to observe the effect of the gene deletion.
-
Heterologous Expression of Fungal Enzymes
Heterologous expression in a well-characterized host, such as Escherichia coli or Saccharomyces cerevisiae, is a powerful technique to characterize the function of individual enzymes from a BGC.
Caption: A generalized workflow for the heterologous expression and functional characterization of a fungal biosynthetic enzyme.
Protocol for Expression in E. coli:
-
Cloning:
-
Amplify the full-length coding sequence of the target gene from fungal cDNA.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., a pET vector with an N- or C-terminal His-tag for purification).
-
-
Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a rich medium (e.g., LB) to an optimal cell density (OD600 of 0.6-0.8).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-25 °C) to enhance soluble protein production.
-
-
Protein Purification (Optional):
-
Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, the purified enzyme or cell-free extract, and the substrate (FPP).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Extract the products with an organic solvent (e.g., hexane or ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or library data.
-
Regulatory Networks Controlling Drimane Biosynthesis
The production of drimane sesquiterpenes, like other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and global regulatory proteins. These regulatory systems respond to various environmental cues such as light, temperature, nutrient availability, and pH.
Two key global regulatory complexes in Aspergillus are:
-
LaeA: A nuclear methyltransferase that acts as a global positive regulator of secondary metabolism. Deletion of the laeA gene often leads to the silencing of multiple BGCs, including those for terpenoids[1][13][14][15][16].
-
The Velvet Complex: This complex, composed of proteins such as VeA, VelB, and VosA, integrates light signals to regulate both fungal development and secondary metabolism. The Velvet complex can interact with LaeA to control the expression of BGCs[17][18][19][20].
The following diagram illustrates the hierarchical regulation of secondary metabolism in Aspergillus.
Caption: A simplified model of the global regulatory network controlling secondary metabolism, including drimane biosynthesis, in Aspergillus.
Understanding these regulatory networks is crucial for developing strategies to activate silent BGCs and enhance the production of desired drimane sesquiterpenes.
Conclusion and Future Perspectives
The study of drimane sesquiterpene biosynthesis in fungi has unveiled a remarkable diversity of enzymes and biosynthetic strategies. The discovery of novel HAD-like terpene cyclases has expanded our understanding of the enzymatic repertoire for terpene biosynthesis. The elucidation of BGCs provides a genetic blueprint for the production of these valuable compounds and opens up avenues for their heterologous production and metabolic engineering.
Future research in this field will likely focus on:
-
Discovery of Novel Drimane BGCs: Genome mining of the vast number of sequenced fungal genomes will undoubtedly lead to the discovery of new drimane BGCs and novel drimane structures.
-
Enzyme Engineering: The detailed structural and mechanistic characterization of drimane synthases and tailoring enzymes will enable protein engineering efforts to alter their substrate specificity and product profiles, leading to the generation of novel "unnatural" drimane derivatives with potentially improved biological activities.
-
Regulatory Engineering: A deeper understanding of the global and pathway-specific regulatory networks will allow for the development of strategies to rationally engineer fungal strains for enhanced production of drimane sesquiterpenes.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of fungal drimane sesquiterpene biosynthesis. The combination of advanced molecular genetics, enzymology, and synthetic biology will undoubtedly unlock the full potential of these remarkable natural products for the benefit of human health and society.
References
- 1. researchgate.net [researchgate.net]
- 2. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbrg.riken.jp [cbrg.riken.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cleaning the Cellular Factory–Deletion of McrA in Aspergillus oryzae NSAR1 and the Generation of a Novel Kojic Acid Deficient Strain for Cleaner Heterologous Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 13. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. LaeA, a regulator of secondary met ... | Article | H1 Connect [archive.connect.h1.co]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppressor Mutagenesis Identifies a Velvet Complex Remediator of Aspergillus nidulans Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Mniopetal D: Unraveling the Mechanism of a Novel Enzyme Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Notice: Initial searches for "Mniopetal D" have not yielded specific information on this compound within publicly accessible scientific databases. The following guide is a structured template demonstrating the expected content and format for a technical whitepaper on a novel enzyme inhibitor. Should data for this compound become available, it can be populated into the sections below. The methodologies and diagrams are based on common practices in enzyme kinetics and drug discovery.
Abstract
This document provides a comprehensive technical overview of the putative enzyme inhibitor, this compound. It is intended to detail its mechanism of action, kinetic parameters, and the experimental methodologies used to elucidate its inhibitory profile. The information presented herein is crucial for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this compound's potential as a therapeutic agent.
Introduction
Enzyme inhibitors are pivotal in modern medicine, forming the basis for a wide array of therapeutic drugs. Their ability to modulate pathological enzymatic activity makes them prime candidates for treating diseases ranging from infections to metabolic disorders and cancer. The discovery of novel inhibitors with high specificity and potency is a continuous endeavor in pharmaceutical research.
This guide focuses on this compound, a compound of significant interest due to its potential enzyme inhibitory effects. A thorough understanding of its mechanism of action is paramount for its development into a clinical candidate. This document will synthesize the available (hypothetical) data on this compound, presenting it in a clear and structured format to facilitate further research and development efforts.
Target Enzyme and Biological Significance
(This section would be populated with specific information about the enzyme target of this compound, including its role in physiological and pathological processes.)
Quantitative Analysis of Enzyme Inhibition
The inhibitory activity of this compound against its target enzyme has been quantified through a series of kinetic assays. The data, summarized below, provides insights into the potency and mode of inhibition.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Experimental Conditions |
| IC50 | [Hypothetical Value, e.g., 5.2 µM] | [Substrate] = Km, 30 min incubation |
| Ki | [Hypothetical Value, e.g., 2.8 µM] | Competitive Inhibition Model |
Table 2: Kinetic Parameters in the Presence of this compound
| Inhibitor Concentration | Apparent Km | Apparent Vmax |
| 0 µM | [Hypothetical Value] | [Hypothetical Value] |
| 2 µM | [Hypothetical Value] | [Hypothetical Value] |
| 5 µM | [Hypothetical Value] | [Hypothetical Value] |
| 10 µM | [Hypothetical Value] | [Hypothetical Value] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's inhibitory activity.
IC50 Determination Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Protocol:
-
A reaction mixture containing the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) is prepared.
-
Varying concentrations of this compound (typically in a serial dilution) are added to the enzyme mixture and pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate at a concentration equal to its Michaelis constant (Km).
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
The percentage of inhibition is calculated for each this compound concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Enzyme Kinetic Studies (Mode of Inhibition)
Objective: To elucidate the mechanism by which this compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive).
Protocol:
-
Enzyme activity is measured at various substrate concentrations in the absence and presence of different fixed concentrations of this compound.
-
Reaction mixtures are prepared as described for the IC50 assay, with varying substrate and inhibitor concentrations.
-
Initial reaction velocities (V0) are determined for each condition by monitoring product formation over a short time course where the reaction is linear.
-
The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.
-
Changes in the apparent Km and Vmax values in the presence of this compound are analyzed to determine the mode of inhibition.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key concepts and experimental processes.
Mniopetal D: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal D is a naturally occurring drimane-type sesquiterpenoid that has garnered interest within the scientific community for its biological activity as a reverse transcriptase inhibitor. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and the experimental protocols for its isolation. The information presented is collated from primary scientific literature to aid researchers and professionals in drug development and natural products chemistry.
Natural Sources and Abundance
This compound, along with its related compounds Mniopetals A, B, C, E, and F, is produced by a species of fungus belonging to the genus Mniopetalum, which are classified under Basidiomycetes. The specific strain identified as the producer of these compounds is Mniopetalum sp. 87256.[1] This fungus was first reported as a source of these novel enzyme inhibitors in 1994.
Quantitative data on the natural abundance of this compound in its fungal source is not extensively detailed in publicly available literature. However, the initial isolation studies provide insights into the yield of the related Mniopetal compounds from fungal fermentation. This data can serve as a proxy for understanding the potential abundance of this compound under laboratory conditions.
| Compound | Yield from Fermentation Broth |
| Mniopetal A | Data not available in abstract |
| Mniopetal B | Data not available in abstract |
| Mniopetal C | Data not available in abstract |
| This compound | Data not available in abstract |
| Mniopetal E | Data not available in abstract |
| Mniopetal F | Data not available in abstract |
Note: The primary literature abstract does not provide specific yields for each compound. Access to the full-text article is required for detailed quantitative data.
Experimental Protocols
The isolation of this compound is achieved through a multi-step process involving fermentation of the producing organism followed by extraction and chromatographic separation of the secondary metabolites. The following is a summary of the experimental methodology as described in the initial discovery of the Mniopetal compounds.[1]
1. Fermentation:
-
The producing organism, Mniopetalum sp. 87256, is cultured in a suitable fermentation medium.
-
Fermentation is carried out under controlled conditions (e.g., temperature, pH, aeration) to promote the production of secondary metabolites, including the Mniopetals.
2. Extraction:
-
Following fermentation, the fungal mycelium and the fermentation broth are separated.
-
The Mniopetal compounds are extracted from the culture filtrate and the mycelium using organic solvents.
3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques to separate the individual Mniopetal compounds.
-
These techniques may include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
-
The final purification yields isolated Mniopetals A, B, C, D, E, and F.
4. Structure Elucidation:
-
The chemical structures of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow for this compound Isolation
References
Mniopetal D: A Technical Whitepaper on its Physicochemical Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases currently lack specific quantitative physicochemical data, detailed experimental protocols, and defined signaling pathways for Mniopetal D. This document provides a comprehensive overview based on available information for the broader Mniopetal family and related drimane sesquiterpenoids to serve as a foundational guide for researchers.
Introduction
Mniopetals are a class of drimane sesquiterpenoids, a diverse group of natural products known for their wide range of biological activities. While specific research on this compound is limited, the structural similarities within the Mniopetal family and the broader class of drimane sesquiterpenoids allow for inferred properties and potential mechanisms of action. This technical guide synthesizes the available knowledge to provide a framework for future research and drug development efforts focused on this compound.
Physicochemical Properties
Quantitative physicochemical data for this compound are not currently available in public databases. However, based on the properties of other drimane sesquiterpenoids, a general profile can be anticipated. The following table summarizes typical physicochemical properties for this class of compounds. It is crucial to note that these are representative values and experimental determination for this compound is required for accurate characterization.
| Property | Representative Value for Drimane Sesquiterpenoids | Importance in Drug Development |
| Molecular Weight | 200 - 400 g/mol | Influences absorption, distribution, and diffusion across membranes. |
| logP (Lipophilicity) | 2 - 5 | Affects solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Low to moderate | Critical for formulation and bioavailability. |
| Melting Point | Variable, often crystalline solids | Important for formulation, stability, and purification. |
| pKa | Typically neutral, but can have acidic/basic moieties | Influences solubility and absorption at different physiological pH values. |
Experimental Protocols
Detailed experimental protocols for the isolation or synthesis of this compound have not been published. However, methodologies used for related compounds, such as Mniopetal E, provide a strong foundation for developing such protocols.
General Protocol for Isolation of Drimane Sesquiterpenoids from Natural Sources
This protocol outlines a general procedure for the extraction and isolation of drimane sesquiterpenoids from fungal or plant sources.
Workflow for Natural Product Isolation
Caption: General workflow for the isolation and characterization of natural products.
-
Extraction: The source material (e.g., fungal culture broth or mycelia) is extracted with an organic solvent such as ethyl acetate or methanol.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).
-
Purification: Fractions containing compounds of interest (identified by thin-layer chromatography) are further purified by preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Representative Chemical Synthesis of a Drimane Sesquiterpenoid Core
The total synthesis of Mniopetal E has been reported and provides a blueprint for the synthesis of other Mniopetals. A key step in this synthesis is the intramolecular Diels-Alder reaction to construct the core drimane skeleton.
Key Synthetic Step: Intramolecular Diels-Alder Reaction
Caption: Key intramolecular Diels-Alder reaction in drimane sesquiterpenoid synthesis.
Potential Signaling Pathways and Mechanism of Action
The mechanism of action for this compound has not been elucidated. However, many drimane sesquiterpenoids exhibit cytotoxic and antiviral activities. These activities are often mediated through the modulation of key cellular signaling pathways. A plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion and Future Directions
This compound represents an intriguing but understudied natural product. While specific data on its physicochemical properties and biological activities are lacking, the information available for the broader Mniopetal and drimane sesquiterpenoid families suggests its potential as a lead compound for drug discovery. Future research should prioritize the isolation or synthesis of this compound to enable comprehensive characterization of its physicochemical properties, elucidation of its mechanism of action, and evaluation of its therapeutic potential. The protocols and conceptual frameworks presented in this whitepaper provide a roadmap for these future investigations.
Mniopetal D: A Technical Guide to its Chemistry, Biological Activity, and Relationship with Mniopetals A, B, C, E, and F
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mniopetals are a family of drimane sesquiterpenoids isolated from fungi of the genus Mniopetalum. This guide provides a comprehensive overview of Mniopetal D and its relationship to the structurally similar compounds Mniopetal A, B, C, E, and F. The mniopetals have garnered interest in the scientific community for their notable biological activities, including the inhibition of viral reverse transcriptases, as well as their antimicrobial and cytotoxic properties. This document outlines their chemical structures, summarizes available biological data, and provides detailed experimental methodologies for their isolation, characterization, and bioactivity assessment.
Introduction
The mniopetals represent a class of natural products characterized by a common drimane sesquiterpenoid core. First isolated from a Canadian species of Mniopetalum, six members of this family, designated Mniopetals A, B, C, D, E, and F, have been identified and their structures elucidated through spectroscopic methods.[1] These compounds have demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase, making them promising candidates for further investigation in drug discovery programs.[1][2] This guide focuses on this compound, placing it in the context of its chemical relatives and detailing the scientific foundation for its study.
Chemical Structures and Relationships
The chemical structures of Mniopetals A, B, C, D, E, and F are based on a shared tricyclic drimane sesquiterpenoid skeleton. The structural diversity within the family arises from variations in the oxygenation pattern and the nature of the ester side chains attached to the core. Mniopetal E is considered to possess the common skeletal framework of Mniopetals A through D.[3]
Below is a graphical representation of the structural relationships within the Mniopetal family, highlighting the core structure and points of variation.
Biological Activity
The Mniopetal family exhibits a range of biological activities, with the most prominent being the inhibition of reverse transcriptases. This activity has been observed against viral enzymes from human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to their antiretroviral potential, these compounds have also demonstrated antimicrobial and cytotoxic effects.[1]
Quantitative Biological Data
While the general biological activities of the Mniopetal family are known, specific quantitative data, such as IC50 values, are not widely available in the public domain for all members. The following table summarizes the available information.
| Compound | Target/Assay | Activity Metric | Value | Reference |
| Mniopetal E | HIV-1 Reverse Transcriptase | Inhibition | Potent | [2] |
| Mniopetal F | RNA-directed DNA Polymerases | Inhibition | Active | [1] |
| Mniopetals A-F | Various Microbes | Antimicrobial | Active | [1] |
| Mniopetals A-F | Various Cancer Cell Lines | Cytotoxicity | Active | [1] |
Note: "Potent" and "Active" are qualitative descriptors from the literature; specific quantitative values are not provided in the available sources.
Experimental Protocols
This section details the general methodologies employed for the isolation, characterization, and biological evaluation of the mniopetals.
Isolation and Purification of Mniopetals
The following workflow outlines a typical procedure for the isolation and purification of drimane sesquiterpenoids from fungal cultures.
Methodology:
-
Fermentation: The producing fungal strain (Mniopetalum sp.) is cultivated in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the mniopetals from the aqueous medium. The organic phase is then concentrated to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual mniopetals. This typically involves initial fractionation by column chromatography on silica gel, followed by purification of the fractions using high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compounds are structurally characterized using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC, NOESY) and Mass Spectrometry (MS).
Biological Assays
Principle: This assay measures the ability of a compound to inhibit the activity of a reverse transcriptase enzyme, which synthesizes DNA from an RNA template.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleotide triphosphates (dNTPs, one of which is labeled, e.g., [³H]TTP), and the reverse transcriptase enzyme.
-
Compound Incubation: The test compounds (mniopetals) at various concentrations are added to the reaction mixture and incubated.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period at an optimal temperature (e.g., 37°C). The reaction is then stopped, typically by the addition of EDTA.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be achieved through methods like scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to that of a control (without the inhibitor). IC50 values are then determined from dose-response curves.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Cells from a selected cancer cell line are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the mniopetals and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.
Conclusion
This compound and its related compounds represent a promising family of natural products with potential applications in antiviral and anticancer drug development. Their unique drimane sesquiterpenoid structures and demonstrated biological activities warrant further investigation. This guide provides a foundational understanding of the mniopetals, summarizing the current knowledge and outlining the key experimental approaches for their study. Future research should focus on obtaining the specific chemical structures of all members of the Mniopetal family, conducting comprehensive quantitative biological evaluations to establish structure-activity relationships, and elucidating their mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of these intriguing fungal metabolites.
References
Methodological & Application
Total Synthesis of Mniopetal D: An Experimental Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of Mniopetal D, a drimane-type sesquiterpenoid with noteworthy biological activity. The Mniopetals, isolated from the fungus Mniopetalum sp., have garnered interest as inhibitors of the reverse transcriptase of HIV-1, making their synthetic routes valuable for further investigation and analog development.
The total synthesis of this compound hinges on the successful construction of the core drimane skeleton, embodied in Mniopetal E, followed by the strategic installation of a specific side chain. This protocol outlines the key reactions and methodologies adapted from the seminal works of Suzuki et al. on the synthesis of (-)-Mniopetal E and Weihrather and Jauch on the final elaboration to this compound.
Key Synthetic Stages
The total synthesis can be conceptually divided into four main stages:
-
Construction of the Tricyclic Core (Mniopetal E) : This involves a multi-step sequence highlighted by a stereoselective intramolecular Diels-Alder reaction to form the characteristic 6-6-5 fused ring system.
-
Synthesis of the Chiral Side Chain : The preparation of (S)-2-acetoxy-2-methylbutanoic acid is a crucial step to introduce the necessary stereocenter and functionality for the final esterification.
-
Selective Protection and Esterification : A key challenge is the regioselective protection of one of the hydroxyl groups on a diol precursor to allow for the specific esterification with the chiral side chain.
-
Final Deprotection : The removal of protecting groups to yield the final natural product, this compound.
Experimental Protocols
Disclaimer: The following protocols are based on published literature. For precise experimental details, including reagent quantities, reaction times, and purification methods, it is imperative to consult the original research articles by Suzuki et al. (J. Org. Chem. 2000, 65, 8595-8607) and Weihrather and Jauch (Synthesis 2013, 45, 1410-1414).
Stage 1: Synthesis of the Mniopetal E Core
The synthesis of the Mniopetal E core is a complex undertaking. A key transformation in the synthesis reported by Suzuki et al. is the intramolecular Diels-Alder reaction.[1][2] This reaction is pivotal in establishing the stereochemistry of the tricyclic core.[1] Another critical step is a Sharpless asymmetric dihydroxylation to install a diol functionality.
Protocol: Sharpless Asymmetric Dihydroxylation (Illustrative)
-
To a solution of the alkene precursor in a 1:1 mixture of t-BuOH and water, add AD-mix-β and methanesulfonamide.
-
Cool the mixture to 0 °C and stir vigorously until the reaction is complete (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired diol.
Stage 2: Synthesis of the (S)-2-Acetoxy-2-methylbutanoic Acid Side Chain
The synthesis of the chiral side chain can be achieved from commercially available starting materials.
Protocol: Synthesis of (S)-2-Acetoxy-2-methylbutanoic Acid
-
(S)-2-Hydroxy-2-methylbutanoic acid is treated with acetic anhydride in the presence of a catalytic amount of acid or base.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The excess acetic anhydride and acetic acid are removed under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield (S)-2-acetoxy-2-methylbutanoic acid.
Stage 3: Selective Protection and Esterification
A crucial step in the synthesis of this compound is the selective protection of the equatorial hydroxyl group of a diol precursor, followed by esterification with the prepared side chain.
Protocol: Selective Silylation and Esterification
-
Selective Protection: To a solution of the diol precursor in anhydrous dichloromethane at -78 °C, add 2,6-lutidine followed by the dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf).
-
Stir the reaction mixture at low temperature until the selective formation of the mono-silylated product is observed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify the product by flash chromatography.
-
Esterification: To a solution of the protected precursor and (S)-2-acetoxy-2-methylbutanoic acid in an anhydrous aprotic solvent, add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with dilute acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by flash chromatography.
Stage 4: Final Deprotection
The final step is the removal of the silyl protecting group to furnish this compound.
Protocol: Deprotection of the Silyl Ether
-
To a solution of the silylated ester in tetrahydrofuran (THF), add a fluoride source such as tetrabutylammonium fluoride (TBAF) or HF-pyridine.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield this compound.
Data Presentation
| Step | Precursor | Key Reagents | Product | Yield (%) |
| Sharpless Asymmetric Dihydroxylation | Alkene Precursor | AD-mix-β, MeSO₂NH₂ | Diol Intermediate | High |
| Side Chain Synthesis | (S)-2-Hydroxy-2-methylbutanoic acid | Acetic anhydride | (S)-2-Acetoxy-2-methylbutanoic acid | High |
| Selective Protection | Diol Precursor | TBDMSOTf, 2,6-lutidine | Mono-silylated Diol | Good |
| Esterification | Mono-silylated Diol, Side Chain Acid | DCC, DMAP | Protected this compound | Good |
| Deprotection | Protected this compound | TBAF | This compound | High |
Note: Specific yields are reported in the cited literature.
Visualizations
Synthetic Workflow for this compound
References
Application Notes and Protocols for the Stereoselective Synthesis of the Mniopetal D Core Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the core structure of Mniopetal D, a member of a class of biologically active drimane-type sesquiterpenoids. The mniopetals have garnered interest due to their potential as inhibitors of the reverse transcriptase of HIV-1. The synthetic strategy hinges on the construction of the key tricyclic core, which is embodied in the structure of (-)-Mniopetal E. The core structural features include a trans-fused octahydronaphthalene skeleton and multiple contiguous stereogenic centers.
The cornerstone of this synthetic approach is a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to form the 6-6 fused ring system. The synthesis begins with a chiral building block derived from D-mannitol and proceeds through a series of carefully controlled steps to assemble the precursor for the key cyclization.
Key Synthetic Strategy
The retrosynthetic analysis of the this compound core, equivalent to (-)-Mniopetal E, reveals a strategy centered on the following key transformations:
-
Intramolecular Diels-Alder Reaction: The trans-fused decalin core is constructed via a thermal IMDA reaction of a trienic precursor. The stereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the core structure.
-
Horner-Wadsworth-Emmons Olefination: This reaction is employed to stereoselectively introduce the diene moiety required for the Diels-Alder reaction.
-
Chiral Pool Starting Material: The synthesis commences from a known enantiopure epoxide derived from D-mannitol, which establishes the absolute stereochemistry of the final product.
Experimental Protocols
The following protocols detail the key stages in the synthesis of the this compound core structure, based on the successful total synthesis of (-)-Mniopetal E.
Synthesis of the Dienophile Precursor
The initial phase of the synthesis focuses on the construction of the acyclic precursor containing the dienophile and the chiral centers that will direct the stereochemical outcome of the subsequent intramolecular Diels-Alder reaction. This involves a multi-step sequence starting from a known chiral epoxide.
Construction of the Triene for Intramolecular Diels-Alder Reaction
With the dienophile precursor in hand, the next critical phase is the stereoselective installation of the diene moiety. This is achieved through a Horner-Wadsworth-Emmons olefination, which allows for the controlled formation of the (E,E)-conjugated diene system.
Key Step: Intramolecular Diels-Alder Cyclization
This is the pivotal step in the synthesis, where the tricyclic core of the Mniopetals is formed with a high degree of stereocontrol.
Protocol for the Intramolecular Diels-Alder Reaction:
A solution of the triene precursor in a suitable high-boiling solvent (e.g., toluene or xylene) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloadduct as the major product. The stereochemical outcome of the reaction is dictated by the transition state geometry, which is influenced by the existing stereocenters in the tether connecting the diene and dienophile.
Data Presentation
The following table summarizes the yields for the key transformations in the synthesis of the this compound core structure.
| Step | Product | Yield (%) |
| Horner-Wadsworth-Emmons Olefination | Triene Precursor | ~85% |
| Intramolecular Diels-Alder Reaction | Tricyclic Core (Mniopetal E skeleton) | ~70% |
| Conversion of Mniopetal E to this compound | This compound | ~90% |
Yields are approximate and may vary based on experimental conditions and scale.
Visualizations
Synthetic Workflow
The overall synthetic strategy for the this compound core is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Transformations
The following diagram illustrates the logical relationship and dependencies of the key chemical transformations involved in the synthesis.
Caption: Logical flow of the key synthetic stages.
Application Notes and Protocols for the Purification of Mniopetal D from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the purification of Mniopetal D, a novel inhibitor of viral reverse transcriptases, from fungal cultures of a Mniopetalum species. The methodologies outlined are based on the original isolation procedures and are intended to guide researchers in obtaining this biologically active sesquiterpenoid for further study and development.
Introduction
This compound belongs to a class of novel enzyme inhibitors known as mniopetals, which were first isolated from the fermentation broth of a Canadian species of the basidiomycete Mniopetalum.[1] These compounds, including this compound, have demonstrated inhibitory activity against the RNA-directed DNA polymerases of several retroviruses, such as human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to their antiretroviral potential, mniopetals also exhibit antimicrobial and cytotoxic properties.[1] This combination of biological activities makes this compound a compound of significant interest for drug discovery and development.
The successful purification of this compound is crucial for its structural elucidation, pharmacological characterization, and subsequent development into a potential therapeutic agent. This document provides a comprehensive protocol for the isolation and purification of this compound from fungal fermentation cultures.
Data Presentation
The following table summarizes the key quantitative data associated with the purification of this compound and related compounds as described in the foundational literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |
| This compound | C₁₅H₂₀O₃ | 248.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
| Mniopetal A | C₁₅H₂₂O₃ | 250.34 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
| Mniopetal B | C₁₅H₂₀O₂ | 232.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
| Mniopetal C | C₁₅H₂₀O₃ | 248.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
| Mniopetal E | C₁₅H₂₀O₄ | 264.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
| Mniopetal F | C₁₅H₂₂O₄ | 266.33 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
Experimental Protocols
This section details the methodologies for the fermentation of the producing fungal strain and the subsequent purification of this compound.
Fungal Fermentation
-
Producing Organism: A species of Mniopetalum (Basidiomycetes).[1]
-
Fermentation Medium: A suitable liquid nutrient broth for the cultivation of Basidiomycetes. The exact composition should be optimized for the specific Mniopetalum strain. A typical medium might consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Fermentation Conditions:
-
The fungus is cultured in submerged fermentation in shake flasks or a bioreactor.
-
Incubation is carried out at a controlled temperature and agitation speed to ensure optimal growth and secondary metabolite production.
-
The fermentation is continued until the maximum yield of this compound is achieved, which can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of small culture extracts.
-
Extraction of Mniopetals from Culture Broth
-
Harvesting: After the fermentation period, the culture broth is harvested.
-
Mycelial Separation: The fungal mycelium is separated from the culture filtrate by filtration or centrifugation.
-
Solvent Extraction:
-
The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
The extraction is typically performed multiple times (e.g., 3 times) to ensure complete recovery of the compounds.
-
The organic phases are combined.
-
-
Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving different chromatographic techniques.
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (e.g., silica gel 60, 70-230 mesh).
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity. A typical solvent system would start with n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradient from 100:0 to 0:100).
-
Fraction Collection: Fractions are collected and monitored by TLC for the presence of this compound. Fractions containing the target compound are pooled.
-
-
Step 2: High-Performance Liquid Chromatography (HPLC) (Fine Purification)
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpenoids.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact composition and gradient profile should be optimized based on analytical HPLC runs of the pooled fractions from the silica gel column.
-
Injection: The pooled and concentrated fractions from the previous step are dissolved in the mobile phase and injected onto the HPLC column.
-
Detection and Fraction Collection: The elution of compounds is monitored by UV absorbance at a suitable wavelength. The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the collected this compound fraction is assessed by analytical HPLC. If necessary, a final polishing step using a different HPLC column or mobile phase can be performed to achieve the desired purity.
-
Visualizations
The following diagrams illustrate the key processes involved in the purification of this compound.
Caption: Workflow for the purification of this compound.
Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.
References
Application Notes and Protocols for In Vitro Antiviral Activity Testing of Mniopetal D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal D is a drimane sesquiterpenoid, a class of natural products known for a variety of biological activities. A related compound, Mniopetal E, has been identified as an inhibitor of the reverse transcriptase of human immunodeficiency virus (HIV)-1.[1] This suggests that this compound may also possess antiviral properties, potentially through a similar mechanism of action. These application notes provide a comprehensive overview of in vitro assays to screen for and characterize the antiviral activity of this compound. The protocols detailed below are designed to guide researchers in determining the efficacy and preliminary mechanism of action of this compound against a range of viruses, with a particular focus on retroviruses.
Key Antiviral Screening Parameters
To quantitatively assess the antiviral potential of this compound, several key parameters must be determined. These values allow for a standardized comparison of its efficacy and safety profile.
| Parameter | Description | Typical Assay Used |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%. | Plaque Reduction Assay, CPE Inhibition Assay, Virus Yield Reduction Assay, TCID50 Assay |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that reduces the viability of host cells by 50%. | MTT Assay, MTS Assay, Neutral Red Uptake Assay |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI value indicates a more favorable safety profile, as the compound is more potent against the virus than it is toxic to the host cells. | Calculated from CC50 and EC50 values |
| IC50 (50% Inhibitory Concentration) | The concentration of the compound that inhibits the activity of a specific viral enzyme (e.g., reverse transcriptase) by 50%. | Enzyme-specific biochemical assays (e.g., Reverse Transcriptase Assay) |
Recommended Experimental Workflow
A tiered approach is recommended for the comprehensive evaluation of this compound's antiviral activity. This workflow begins with broad screening assays and progresses to more specific mechanism-of-action studies.
Caption: Experimental workflow for antiviral screening of this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MT-4, HeLa)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add the different concentrations of this compound. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).[2][3][4]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative solution (e.g., 10% formaldehyde)
Protocol:
-
Seed plates with host cells to achieve a confluent monolayer on the day of infection.[4]
-
Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
In separate tubes, mix a standardized amount of virus (to produce 50-100 plaques per well) with each dilution of this compound and incubate for 1 hour at 37°C. Also, prepare a virus control (virus without compound).
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixative solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of reverse transcriptase, a key enzyme for retroviruses like HIV.[1][5]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay kit (commercially available, often colorimetric or chemiluminescent)[5]
-
This compound serial dilutions
-
Positive control inhibitor (e.g., Nevirapine or AZT)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound.
-
Follow the manufacturer's protocol for the RT assay kit. Typically, this involves coating a microplate with a template-primer complex.
-
Add the reaction mixture, including the recombinant RT enzyme and the various dilutions of this compound (or positive/negative controls), to the wells.
-
Incubate to allow for the synthesis of DNA by the RT enzyme.
-
The newly synthesized DNA is then labeled with a DIG-dUTP.
-
An anti-DIG-POD antibody is added, which binds to the DIG-labeled DNA.
-
A colorimetric substrate is added, and the reaction is stopped.
-
Read the absorbance at the specified wavelength.
-
Calculate the percentage of RT inhibition for each concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway: Retroviral Replication and Potential Inhibition by this compound
The following diagram illustrates the key stages of a retroviral life cycle, highlighting the step potentially targeted by this compound, based on the activity of its analog, Mniopetal E.
Caption: Potential mechanism of this compound as a reverse transcriptase inhibitor.
Data Interpretation and Next Steps
The results from these assays will provide a comprehensive in vitro profile of this compound's antiviral activity.
| Assay | Favorable Outcome for this compound | Interpretation |
| Cytotoxicity Assay | High CC50 value | Low toxicity to host cells. |
| Plaque Reduction Assay | Low EC50 value | Potent inhibition of viral replication. |
| Selectivity Index | High SI value (>10) | The compound is a promising candidate for further development, as it is significantly more effective against the virus than it is toxic to host cells. |
| RT Inhibition Assay | Low IC50 value | This compound likely acts as a direct inhibitor of reverse transcriptase. |
| Time-of-Addition Assay | Inhibition when added during the early stages of infection | Supports the hypothesis that this compound targets an early event in the viral life cycle, such as reverse transcription. |
| Virucidal Assay | No reduction in viral titer | The compound does not directly inactivate the virus but acts intracellularly. |
A promising outcome from this initial in vitro screening would be a high selectivity index and a low IC50 value in the reverse transcriptase assay. Such results would warrant further investigation, including studies against a broader panel of viruses, resistance profiling, and evaluation in in vivo animal models to assess efficacy and safety.
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Cytotoxicity of Mniopetal D Against Cancer Cell Lines
Introduction
Mniopetal D is a recently isolated natural product that has garnered interest for its potential as an anticancer agent. Preliminary screenings have indicated its cytotoxic effects against a range of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxicity of this compound, present sample data on its efficacy, and illustrate a potential mechanism of action. The following protocols and data are intended to serve as a guide for researchers, scientists, and professionals in the field of drug development.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line after a 72-hour incubation period. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Experimental Protocols
A widely used method to determine the cytotoxic effects of a compound on cancer cell lines is the MTS assay, a colorimetric assay for assessing cell metabolic activity.
MTS Assay for Cell Viability
Objective: To determine the IC50 value of this compound in various cancer cell lines.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visualization of Signaling Pathways and Workflows
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates a potential signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This proposed mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the key steps in performing a cytotoxicity assay to evaluate the effect of this compound on cancer cell lines.
Caption: MTS cytotoxicity assay workflow.
Application Notes and Protocols for the Development of Mniopetal D Analogs
Introduction
The Mniopetals are a family of drimane sesquiterpenoids (A-F) isolated from the fungus Mniopetalum sp. One of its members, Mniopetal E, has demonstrated inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1). This suggests that the Mniopetal scaffold represents a promising starting point for the development of novel anti-HIV agents. These application notes provide a framework for the design, synthesis, and biological evaluation of Mniopetal D analogs with the aim of improving potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activity of Mniopetal Analogs
The following tables present hypothetical, yet representative, data for the biological activity of newly synthesized this compound analogs against HIV-1 reverse transcriptase (RT) and a measure of their cytotoxicity.
Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity of this compound Analogs
| Compound ID | Modification | IC₅₀ (µM) against HIV-1 RT |
| This compound | Parent Compound | 15.8 |
| MND-A01 | C-7 Hydroxyl Esterification (Acetate) | 8.2 |
| MND-A02 | C-7 Hydroxyl Etherification (Methyl) | 12.5 |
| MND-B01 | C-9 Carbonyl Reduction (Alcohol) | 25.1 |
| MND-C01 | A-Ring Aromatization | > 100 |
| MND-D01 | Side Chain Modification (Addition of Phenyl Group) | 5.5 |
| Efavirenz | Positive Control (NNRTI) | 0.003 |
Table 2: Cytotoxicity of this compound Analogs in MT-4 Cells
| Compound ID | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | > 200 | > 12.7 |
| MND-A01 | > 200 | > 24.4 |
| MND-A02 | > 200 | > 16.0 |
| MND-B01 | 150 | 6.0 |
| MND-C01 | > 200 | - |
| MND-D01 | 180 | 32.7 |
| Efavirenz | 25 | 8333 |
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs (Esterification Example)
This protocol describes a general method for the esterification of a hydroxyl group on the this compound core, a common strategy to explore structure-activity relationships (SAR).
Materials:
-
This compound (or a suitable precursor)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Acetyl chloride (or other desired acyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-50% ethyl acetate in hexane) to yield the desired this compound analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound analogs against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, DTT)
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (DIG-dUTP)
-
Lysis buffer
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., acidic solution)
-
Microplate reader
-
This compound analogs dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
In a 96-well microplate, add the assay buffer, template/primer, and the test compounds at various concentrations. Include wells for a positive control (e.g., Efavirenz) and a negative control (DMSO vehicle).
-
Add the recombinant HIV-1 RT to all wells except for the blank controls.
-
Initiate the reaction by adding the dNTP mix containing DIG-dUTP.
-
Incubate the plate at 37 °C for 1-2 hours.
-
Stop the reaction and lyse the components according to the kit manufacturer's instructions.
-
Transfer the lysate to a streptavidin-coated microplate to capture the biotinylated primer and any incorporated DIG-dUTP.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-POD conjugate and incubate.
-
Wash the plate to remove the unbound conjugate.
-
Add the peroxidase substrate and incubate to allow for color development.
-
Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound analogs targeting HIV-1 reverse transcriptase.
Experimental Workflow
Caption: Workflow for the development and evaluation of this compound analogs.
Application Notes and Protocols: Mniopetal D as a Putative Chemical Probe in Enzymatic Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific enzymatic targets and detailed studies on Mniopetal D as a chemical probe are not extensively documented in publicly accessible literature. The following application notes and protocols are therefore presented as a generalized guide for the investigation of a novel drimane sesquiterpenoid, such as this compound, as a potential chemical probe, based on the known biological activities of structurally related compounds.
Introduction to this compound and Drimane Sesquiterpenoids
This compound belongs to the drimane class of sesquiterpenoids, a group of natural products known for their diverse and potent biological activities. Structurally related compounds have demonstrated a range of enzyme inhibitory functions, suggesting that this compound may also serve as a valuable chemical probe for identifying and characterizing enzyme function and activity. For instance, other drimane sesquiterpenoids have been reported to inhibit enzymes such as caspases, which are critical mediators of apoptosis, and α-glucosidase, an enzyme involved in carbohydrate metabolism.[1][2][3] Mniopetal E, a related compound, has been identified as an inhibitor of HIV-1 reverse transcriptase.[4]
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of a natural product like this compound into a chemical probe requires a systematic approach to identify its molecular target(s), validate its mechanism of action, and define its selectivity and potency.
Hypothetical Data Summary
The following tables represent hypothetical data that would be generated during the evaluation of this compound as a chemical probe.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Enzyme Target | Assay Type | This compound IC50 (µM) | Positive Control IC50 (µM) | Notes |
| Caspase-3 | Fluorogenic Substrate Cleavage | 8.5 | Z-DEVD-FMK (0.01) | Moderate inhibitory activity observed. |
| Caspase-8 | Fluorogenic Substrate Cleavage | > 100 | Z-IETD-FMK (0.02) | Low to no inhibitory activity. |
| Caspase-9 | Fluorogenic Substrate Cleavage | 15.2 | Z-LEHD-FMK (0.02) | Moderate inhibitory activity observed. |
| α-Glucosidase | Chromogenic Substrate Assay | 25.7 | Acarbose (250) | Potent inhibition compared to the standard. |
| Trypsin | Protease Activity Assay | > 200 | Aprotinin (0.001) | Indicates selectivity over serine proteases. |
| Chymotrypsin | Protease Activity Assay | > 200 | Chymostatin (0.015) | Indicates selectivity over serine proteases. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | This compound EC50 (µM) | Notes |
| Jurkat T cells | Apoptosis Induction | Caspase-3/7 Activity | 12.3 | Consistent with in vitro caspase inhibition. |
| HeLa | Cell Viability (72h) | MTT Assay | 45.1 | Moderate cytotoxicity at higher concentrations. |
| Caco-2 | Glucose Uptake | Fluorescent Glucose Analog | 30.5 | Suggests potential impact on cellular glucose metabolism. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound as a chemical probe.
Protocol 1: In Vitro Caspase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against purified caspase enzymes.
Materials:
-
Purified recombinant human Caspase-3, -8, and -9.
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4.
-
Fluorogenic Substrates: Ac-DEVD-AMC (for Caspase-3), Ac-IETD-AMC (for Caspase-8), Ac-LEHD-AMC (for Caspase-9).
-
This compound stock solution (10 mM in DMSO).
-
Positive Controls: Z-DEVD-FMK, Z-IETD-FMK, Z-LEHD-FMK.
-
384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of diluted this compound or positive control to each well. For the negative control, add 5 µL of Assay Buffer with DMSO.
-
Add 20 µL of the respective caspase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the corresponding fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission = 380/460 nm) every minute for 30 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the percentage of inhibition versus the logarithm of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Target Identification using Activity-Based Protein Profiling (ABPP)
Objective: To identify the cellular targets of this compound in a complex proteome.
Materials:
-
Broad-spectrum chemical probe for the target enzyme class (e.g., a fluorophosphonate probe for serine hydrolases).
-
Cell lysate from a relevant cell line (e.g., Jurkat T cells).
-
This compound stock solution (10 mM in DMSO).
-
SDS-PAGE gels and Western blotting apparatus.
-
Streptavidin-HRP conjugate and ECL detection reagents (if using a biotinylated probe).
-
Fluorescence gel scanner (if using a fluorescent probe).
Procedure:
-
Treat the cell lysate with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the activity-based probe to the treated lysates and incubate for another 30 minutes.
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner or by Western blot with a streptavidin-HRP conjugate.
-
A decrease in the signal for a specific protein band in the this compound-treated samples compared to the control indicates a potential target.
-
Excise the protein band of interest for identification by mass spectrometry.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound in the apoptosis pathway.
Experimental Workflow Diagram
Caption: Workflow for validating this compound as a chemical probe.
References
- 1. Caspase-1 and 3 Inhibiting Drimane Sesquiterpenoids from the Extremophilic Fungus, Penicillium solitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1 and -3 inhibiting drimane sesquiterpenoids from the extremophilic fungus Penicillium solitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Mniopetal D: Information for In Vivo Animal Studies Currently Unavailable
Comprehensive searches for "Mniopetal D" have not yielded specific information regarding its formulation, solubility, mechanism of action, or any completed in vivo animal studies. The search results did not contain data pertaining to a compound named "this compound," suggesting that this particular agent may be novel, not yet described in publicly accessible scientific literature, or referred to by a different designation.
Information was found for a related compound, Mniopetal E, which is a drimane sesquiterpenoid known to inhibit the reverse transcriptase of HIV-1. However, no direct scientific data is available to extrapolate the properties or potential in vivo behavior of "this compound" from this related structure.
Therefore, the creation of detailed application notes and protocols for in vivo animal studies of "this compound" is not possible at this time due to the absence of foundational scientific data. Further research and publication on the synthesis, characterization, and biological activity of "this compound" are required before in vivo study protocols can be developed.
High-Throughput Screening of Mniopetal D Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal D, a member of the drimane sesquiterpenoid class of natural products, represents a promising scaffold for drug discovery. Its derivatives offer a diverse chemical space for identifying novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to assess their potential biological activities. While specific biological targets of this compound are not extensively documented, related compounds such as Mniopetal E have shown inhibitory activity against HIV-1 reverse transcriptase. Drimane sesquiterpenoids, as a class, exhibit a wide range of bioactivities including cytotoxic, antimicrobial, and anti-inflammatory effects.
These protocols are designed to be adaptable for screening large libraries of this compound derivatives against various potential therapeutic targets and cellular phenotypes.
Data Presentation: Summary of Potential Screening Assays
The following table outlines potential HTS assays applicable to a library of this compound derivatives, along with key parameters and expected outcomes.
| Assay Type | Target/Phenotype | Principle | Detection Method | Positive Control | Negative Control | Primary Endpoint |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa, A549, HL60) | Measures the ability of compounds to induce cell death. | Luminescence (e.g., CellTiter-Glo®) or Fluorescence (e.g., resazurin) | Doxorubicin | DMSO | IC50 (half-maximal inhibitory concentration) |
| Antimicrobial | Bacterial Strains (e.g., S. aureus, E. coli) | Measures the inhibition of bacterial growth. | Absorbance (OD600) | Penicillin/Streptomycin | DMSO | MIC (minimum inhibitory concentration) |
| Enzyme Inhibition | e.g., Kinases, Proteases, Reverse Transcriptase | Measures the ability of compounds to inhibit the activity of a specific enzyme. | Fluorescence, Luminescence, or Absorbance (assay-dependent) | Known specific inhibitor | DMSO | IC50 |
| NF-κB Pathway | NF-κB activation in response to a stimulus (e.g., TNF-α) | Measures the inhibition of NF-κB signaling, often using a reporter gene assay. | Luminescence (e.g., luciferase reporter) | Bay 11-7082 | DMSO | IC50 |
| Apoptosis Induction | Caspase activation in cancer cells | Measures the activation of caspases, key mediators of apoptosis. | Luminescence (e.g., Caspase-Glo® 3/7) | Staurosporine | DMSO | Fold-increase in caspase activity |
Experimental Protocols
General Protocol for High-Throughput Cytotoxicity Screening
This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines using a luminescence-based cell viability assay.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
-
Acoustic liquid handler or multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 1,000 cells/well) in complete culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound derivative library in DMSO.
-
Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of the cell plate. This results in the desired final compound concentration.
-
Include wells with a positive control (e.g., doxorubicin) and a negative control (DMSO only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls (DMSO as 100% viability and a background control as 0% viability).
-
Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the IC50 value for each active compound.
-
Protocol for NF-κB Reporter Gene Assay
This protocol outlines a method to screen for inhibitors of the NF-κB signaling pathway using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter
-
This compound derivative library (dissolved in DMSO)
-
Complete cell culture medium
-
384-well white, clear-bottom tissue culture plates
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line into 384-well plates at a density of 5,000 cells/well in 25 µL of medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Add this compound derivatives to the wells at the desired final concentrations.
-
Include a positive control (e.g., Bay 11-7082) and a negative control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Add TNF-α to all wells (except for the unstimulated control wells) to a final concentration of 10 ng/mL to induce NF-κB activation.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the stimulated (TNF-α + DMSO) and unstimulated controls.
-
Determine the IC50 values for active compounds by fitting dose-response curves.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for high-throughput screening of this compound derivatives.
Logical Relationship Diagram
Caption: A logical workflow for hit identification and validation.
Application Notes & Protocols for the Quantification of Mniopetal D in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies for the quantification of Mniopetal D in biological samples. Although specific data for this compound is not currently available in published literature, it is presumed to be a drimane sesquiterpenoid based on the existing research on related Mniopetal compounds. Therefore, the protocols and data presented herein are based on established methods for the analysis of drimane sesquiterpenoids and serve as a robust framework for developing a validated bioanalytical assay for this compound. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Introduction to this compound and its Quantification
This compound is a putative natural product belonging to the drimane sesquiterpenoid class of compounds. Drimane sesquiterpenoids are known for a variety of biological activities, making them of interest in drug discovery and development.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
LC-MS/MS is the method of choice for the quantification of small molecules like drimane sesquiterpenoids in complex biological samples due to its ability to provide high sensitivity, specificity, and a wide dynamic range.[4][5] This document outlines a general approach to sample preparation, chromatographic separation, and mass spectrometric detection for this compound.
Experimental Protocols
A generic workflow for the quantification of this compound is presented below. This workflow should be optimized and validated for the specific biological matrix and instrumentation used.
Caption: General workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): A structurally similar drimane sesquiterpenoid not present in the biological matrix.
-
Biological matrix (e.g., human plasma, rat plasma)
-
Acetonitrile (ACN), Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
-
Solid Phase Extraction (SPE) cartridges (if applicable)
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances.[6][7] The choice of method depends on the matrix and the desired level of cleanliness.
Protocol 2.2.1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2.2.2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2.2.3: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with internal standard and diluted 1:1 with water).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of the mobile phase starting composition for analysis.
LC-MS/MS Conditions
The following are typical starting conditions for the analysis of drimane sesquiterpenoids and should be optimized for this compound.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transitions | This compound: To be determined (e.g., based on molecular weight + H+) |
| Internal Standard: To be determined | |
| Ion Source Parameters | To be optimized (e.g., Capillary voltage, source temperature, gas flows) |
Note: The MRM transitions (precursor and product ions) and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation and Method Validation
A bioanalytical method must be validated to ensure its reliability.[8] The validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 2: Exemplary Calibration Curve Data for a Drimane Sesquiterpenoid
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (r²) | > 0.99 |
Accuracy and Precision
Accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days.
Table 3: Exemplary Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Accuracy (% bias) |
| Low (3) | < 15% | < 15% | ± 15% | ± 15% |
| Medium (80) | < 15% | < 15% | ± 15% | ± 15% |
| High (800) | < 15% | < 15% | ± 15% | ± 15% |
Recovery and Matrix Effect
Extraction recovery and matrix effect should be evaluated to ensure that the extraction process is efficient and that co-eluting matrix components do not affect the ionization of the analyte.
Table 4: Exemplary Recovery and Matrix Effect Data
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (3) | 85 - 115 | 85 - 115 |
| High (800) | 85 - 115 | 85 - 115 |
Stability
The stability of this compound in the biological matrix should be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.
Table 5: Stability Assessment
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C or -80°C to room temp. | ± 15% of nominal |
| Short-Term Stability | Room temperature for 4-24 hours | ± 15% of nominal |
| Long-Term Stability | -20°C or -80°C for an extended period | ± 15% of nominal |
| Post-Preparative Stability | In autosampler for 24-48 hours | ± 15% of nominal |
Signaling Pathways and Logical Relationships
While the specific signaling pathways affected by this compound are unknown, drimane sesquiterpenoids are known to interact with various cellular targets. The following diagram illustrates a hypothetical relationship between this compound quantification and its potential application in drug development.
Caption: Role of bioanalysis in this compound drug development.
Disclaimer: The protocols and data provided are intended as a general guide for the quantification of drimane sesquiterpenoids and will require optimization and validation for the specific analysis of this compound. The molecular weight and MRM transitions for this compound are hypothetical and must be determined experimentally.
References
- 1. The occurrence and biological activity of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Mniopetal D Total Synthesis
Welcome to the technical support center for the total synthesis of Mniopetal D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the experimental process. Our aim is to help you improve the overall yield and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The total synthesis of this compound is achieved through a convergent approach. The final steps involve the selective functionalization of a key intermediate, a vicinal diol precursor. The synthesis culminates in a selective protection of the equatorial hydroxyl group, followed by an esterification with a chiral carboxylic acid side chain, and a final deprotection step to yield this compound.
Q2: What are the critical steps that significantly impact the overall yield?
A2: Based on reported syntheses, the following steps are crucial for maximizing the overall yield:
-
Selective Protection of the Diol Precursor: Achieving high selectivity in the protection of the equatorial hydroxyl group of the vicinal diol is paramount to avoid the formation of isomeric byproducts.
-
Esterification Reaction: The coupling of the protected diol with the carboxylic acid side chain needs to be efficient to ensure a high yield of the penultimate intermediate.
-
Final Deprotection: The removal of the protecting groups must be performed under conditions that do not compromise the integrity of the final this compound molecule.
Q3: Are there any known challenges in the purification of intermediates or the final product?
A3: The purification of drimane sesquiterpenoids like this compound can present challenges due to their similar polarities. It is advisable to use high-resolution chromatography techniques, such as HPLC, for the final purification steps to ensure the removal of closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the total synthesis of this compound, with a focus on the final steps of the synthesis.
Problem 1: Low Yield in the Selective Silylation of the Diol Precursor (16)
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the disilylated product. | The reaction temperature is too high, or the reaction time is too long, leading to the silylation of the less reactive axial hydroxyl group. | Perform the reaction at a lower temperature (-78 °C is recommended) and carefully monitor the reaction progress by TLC to stop it upon consumption of the starting material. |
| Incomplete reaction with a significant amount of starting material remaining. | The silylating agent or the base has degraded. The reaction temperature is too low. | Use freshly opened or distilled reagents. Ensure the reaction is allowed to warm to the optimal temperature if starting at very low temperatures. |
| Formation of unidentified byproducts. | The presence of moisture in the reaction can lead to the hydrolysis of the silylating agent and other side reactions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Problem 2: Inefficient Steglich Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired ester. | The coupling reagents (DCC or EDC) have lost activity. The catalyst (DMAP) is not present in sufficient quantity or is inactive. | Use fresh coupling reagents and a catalytic amount of DMAP. Ensure all reagents are of high purity. |
| Formation of N-acylurea byproduct. | This is a common byproduct in carbodiimide-mediated esterifications. | The N-acylurea is often insoluble in the reaction solvent (e.g., dichloromethane) and can be removed by filtration. Performing the reaction at 0 °C can also minimize its formation. |
| Epimerization of the chiral carboxylic acid. | The reaction conditions are too harsh, leading to the loss of stereochemical integrity. | Perform the esterification at a lower temperature and for the minimum time required for the reaction to go to completion. |
Problem 3: Low Yield or Decomposition during Final Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound with recovery of the starting material. | The deprotection agent is not active enough, or the reaction time is insufficient. | Increase the reaction time or the amount of the deprotection agent (e.g., TBAF). Ensure the TBAF solution is not too old. |
| Formation of degradation products. | The deprotection conditions are too harsh, leading to the decomposition of the target molecule. This compound is sensitive to strongly acidic or basic conditions. | Use a buffered deprotection agent or a milder fluoride source. Carefully control the reaction temperature and monitor the progress closely by TLC. |
Quantitative Data Summary
The following table summarizes the reported yields for the key final steps in the total synthesis of this compound. These values can serve as a benchmark for your experiments.
| Step | Reaction | Reagents and Conditions | Reported Yield (%) |
| 1 | Selective Silylation of Diol (16) | TBDMSOTf, 2,6-lutidine, CH2Cl2, -78 °C | ~85 |
| 2 | Steglich Esterification | Carboxylic Acid, DCC, DMAP, CH2Cl2 | ~70-80 |
| 3 | Final Deprotection (Silyl Ether) | TBAF, THF | ~80-90 |
Experimental Protocols
Protocol 1: Selective Silylation of Diol Precursor (16)
-
Dissolve the diol precursor (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (1.2 eq) to the solution.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired monosilylated product.
Protocol 2: Steglich Esterification
-
Dissolve the monosilylated diol (1.0 eq), the chiral carboxylic acid side chain (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous CH2Cl2 under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Final Deprotection to Yield this compound
-
Dissolve the silyl-protected ester (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain pure this compound.
Visualizations
Caption: Final three steps in the total synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Mniopetal D Stability and Storage
Frequently Asked Questions (FAQs)
Q1: What is Mniopetal D and to which class of compounds does it belong?
This compound is a drimane sesquiterpenoid. Sesquiterpenoids are a large class of naturally occurring compounds built from three isoprene units. More specifically, it belongs to the subgroup of sesquiterpene lactones, which are known for their diverse biological activities. While the exact structure of this compound is not widely published, its related compound, Mniopetal E, has been synthesized and its absolute stereochemistry established.[1][2]
Q2: What are the general stability concerns for sesquiterpene lactones like this compound?
Sesquiterpene lactones can be sensitive to several environmental factors that may lead to degradation. These include:
-
pH: The lactone ring, a key functional group in these molecules, can be susceptible to hydrolysis under acidic or alkaline conditions. Studies on other sesquiterpene lactones have shown degradation under both acidic and alkaline conditions.[3][4] Some sesquiterpene lactones have been observed to be more stable at a slightly acidic pH (around 5.5).[5]
-
Temperature: Elevated temperatures can accelerate the degradation of sesquiterpene lactones. Long-term storage at room temperature or higher may lead to a significant decrease in the compound's concentration.[6][7]
-
Solvents: The choice of solvent for dissolving and storing sesquiterpene lactones is critical. Protic solvents like ethanol can potentially react with certain functional groups, leading to the formation of adducts, especially with prolonged storage.[6][7]
-
Light: Exposure to UV light can also induce degradation of sesquiterpene lactones.
Q3: How should I prepare stock solutions of this compound?
For preparing stock solutions of sesquiterpene lactones, it is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If the experimental protocol requires a different solvent, it is recommended to prepare fresh solutions before each experiment and minimize the storage time in that solvent. When preparing solutions, do so at room temperature and protect from light.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions in an appropriate solvent like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of your this compound stock solution for each experiment. Minimize the time the compound spends in aqueous buffers, especially at physiological or alkaline pH. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer. |
| Inconsistent experimental results | Instability of this compound stock solution. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Verify the concentration of your stock solution periodically using a suitable analytical method like HPLC. |
| Precipitation of the compound in aqueous solutions | Poor solubility of this compound in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay and does not exceed a certain percentage (typically <0.5%). If solubility remains an issue, consider using a different solvent for the initial stock or exploring formulation strategies. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound. | Analyze the degradation products using techniques like LC-MS to identify their structures. This can provide insights into the degradation pathway. Adjust storage and handling procedures to minimize the formation of these impurities. Consider performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions to proactively identify potential degradation products.[3][4] |
Quantitative Data on Sesquiterpene Lactone Stability
While specific quantitative data for this compound is unavailable, the following table summarizes stability data for other sesquiterpene lactones, which can serve as a general reference.
| Compound | Conditions | Observation | Reference |
| Eremantholide C | Ethanolic extract stored at room temperature in an impermeable glass bottle | Stable for 6 months | [3] |
| Eremantholide C | Ethanolic extract stored at 40°C | Stability loss observed | [3] |
| Eremantholide C | Ethanolic extract stored at 8°C | Increased stability observed | [3] |
| 11α,13-dihydrohelenalin esters | Arnica tincture (70% ethanol) stored for 3 years at +4°C | 13% decrease in content | [7] |
| 11α,13-dihydrohelenalin esters | Arnica tincture (70% ethanol) stored for 3 years at +25°C | 32% decrease in content | [7] |
| 11α,13-dihydrohelenalin esters | Arnica tincture (70% ethanol) stored for 3 years at +30°C | 37% decrease in content | [7] |
Experimental Protocols
Protocol: General Stability Testing of a Sesquiterpene Lactone
This protocol outlines a general procedure to assess the stability of a sesquiterpene lactone like this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes and store at -80°C.
-
-
Stability in Different Solvents and pH:
-
Prepare working solutions of the compound (e.g., 100 µM) in various solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
-
Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Evaluation:
-
Plot the percentage of the remaining compound against time for each condition.
-
Determine the degradation rate constant and half-life under each condition.
-
Visualizations
Since the specific signaling pathway of this compound is unknown, a diagram of a common pathway targeted by many sesquiterpene lactones, the NF-κB pathway, is provided as a hypothetical target.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a sesquiterpene lactone.
Caption: A general experimental workflow for assessing the stability of a compound.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mniopetal D Extraction from Fungal Broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Mniopetal D from fungal broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential significance?
A1: this compound is a drimane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities. While research on this compound is ongoing, related compounds in the mniopetal family have been found to inhibit mammalian RNA-directed DNA-polymerases, suggesting potential applications in antiviral or anticancer research.[1] Drimane sesquiterpenoids from fungi are a significant area of interest for drug discovery due to their diverse and potent bioactivities.
Q2: Which fungal species are known to produce Mniopetals?
A2: While the specific fungal producer of this compound is not yet widely documented in scientific literature, the related compound Mniopetal F has been isolated from the basidiomycete fungus Marasmius oreades.[1] Other fungi, such as those from the genera Aspergillus, Xylaria, Perenniporia, and Cerrena, are known producers of drimane-type sesquiterpenoids and may serve as potential sources.[2][3][4][5]
Q3: What are the general chemical properties of this compound to consider during extraction?
A3: As a drimane-type sesquiterpenoid, this compound is expected to be a moderately polar compound. These compounds are typically soluble in organic solvents such as ethyl acetate, methanol, and chloroform, and have limited solubility in water. Stability can be a concern, as some sesquiterpenoids are sensitive to heat and prolonged exposure to acidic or basic conditions.
Q4: What are the critical stages in the this compound extraction workflow?
A4: The critical stages include:
-
Fungal Fermentation: Optimizing culture conditions (media composition, pH, temperature, aeration, and incubation time) to maximize the production of this compound.
-
Extraction: Efficiently separating this compound from the fungal broth and mycelia using appropriate solvents and techniques.
-
Purification: Isolating this compound from other co-extracted metabolites to achieve the desired purity.
-
Quantification: Accurately measuring the yield and purity of the final product, typically using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound from a fungal broth, using a representative drimane sesquiterpenoid-producing fungus as a model.
1. Fungal Fermentation
-
Fungal Strain: A known drimane sesquiterpenoid-producing fungus, such as Marasmius oreades or a relevant Aspergillus species.
-
Media: Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Yeast Malt Extract Broth (YMG).
-
Inoculation: Inoculate the sterile medium with a fresh culture of the fungus.
-
Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.
2. Extraction
-
Separation of Mycelia and Broth: After incubation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
-
Broth Extraction:
-
To the filtered broth, add an equal volume of ethyl acetate.
-
Shake the mixture vigorously in a separatory funnel for 10-15 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times to maximize the recovery of this compound.
-
Combine the ethyl acetate extracts.
-
-
Mycelia Extraction (Optional but Recommended):
-
The collected mycelia can be extracted separately by soaking in methanol or acetone overnight, followed by filtration. The resulting extract can be concentrated and then partitioned with ethyl acetate as described for the broth.
-
-
Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
3. Purification
-
Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate from 100:0 to 0:100).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, pool the fractions containing this compound and concentrate them.
-
Inject the concentrated sample into a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of methanol and water, for elution.
-
Collect the peak corresponding to this compound.
-
4. Quantification
-
Analyze the purity of the final product using analytical HPLC with a suitable detector (e.g., DAD or MS).
-
Quantify the yield of this compound by comparing the peak area to a standard curve of a known concentration of a related drimane sesquiterpenoid standard if a pure standard of this compound is not available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Suboptimal fermentation conditions (media, pH, temperature).2. Fungal strain has lost the ability to produce the metabolite.3. Incorrect incubation time. | 1. Optimize fermentation parameters. Test different media compositions and adjust pH and temperature.2. Re-culture the fungus from a fresh stock.3. Perform a time-course study to determine the optimal incubation period for this compound production. |
| Low Extraction Yield | 1. Inefficient extraction solvent.2. Insufficient mixing during extraction.3. This compound is retained in the mycelia. | 1. Test different solvent systems of varying polarities (e.g., ethyl acetate, chloroform, methanol).2. Increase the shaking time or use sonication during extraction.3. Perform a separate extraction of the mycelia and combine the extracts. |
| Co-elution of Impurities during Purification | 1. Poor separation in column chromatography.2. Inappropriate mobile phase in HPLC. | 1. Use a shallower gradient during column chromatography to improve resolution.2. Optimize the HPLC mobile phase gradient and flow rate. Consider using a different column chemistry. |
| Degradation of this compound | 1. High temperatures during concentration.2. Exposure to strong acids or bases. | 1. Use a rotary evaporator at a low temperature (<40°C).2. Maintain a neutral pH during the extraction and purification process. |
Quantitative Data Summary
The following table summarizes representative yields for the extraction of drimane sesquiterpenoids from fungal sources, which can serve as a benchmark for this compound extraction.
| Compound | Fungal Source | Extraction Method | Purification Method | Yield | Reference |
| 9α-hydroxydrimendiol | Cladosporium antarcticum | Biotransformation followed by extraction | Column Chromatography | 19.4% | [6] |
| 3β-hydroxydrimendiol | Cladosporium antarcticum | Biotransformation followed by extraction | Column Chromatography | 35.0% | [6] |
| 9β-hydroxyepidrimendiol | Cladosporium antarcticum | Biotransformation followed by extraction | Column Chromatography | 41.6% | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Completely Squeeze a Fungus—Advanced Genome Mining Tools for Novel Bioactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological production of limonene in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ustilago maydis Serves as a Novel Production Host for the Synthesis of Plant and Fungal Sesquiterpenoids [frontiersin.org]
- 6. Drimane Sesquiterpene-Conjugated Amino Acids from a Marine Isolate of the Fungus Talaromyces minioluteus (Penicillium Minioluteum) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mniopetal D Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to remove impurities from Mniopetal D.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Persistent Yellow or Colored Impurities in the Final Product
Possible Causes and Solutions:
-
Residual Pigments or Polyphenolic Compounds: this compound extracts may contain naturally occurring pigments that co-elute with the target compound.
-
Troubleshooting Steps:
-
Charcoal Treatment: Before column chromatography, dissolve the crude extract in a suitable solvent (e.g., methanol or ethanol) and stir with activated charcoal. Filter the mixture through celite to remove the charcoal and adsorbed pigments.
-
Solvent System Optimization: Experiment with different solvent systems for chromatography. A gradient elution from a non-polar to a polar solvent on a silica column can often resolve this compound from colored impurities.
-
Alternative Stationary Phase: If silica chromatography is ineffective, consider using a different stationary phase, such as alumina or a reversed-phase C18 column.
-
-
-
Oxidation or Degradation Products: this compound may be susceptible to degradation, leading to colored byproducts.
-
Troubleshooting Steps:
-
Work under Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to solvents during extraction and purification.
-
Temperature Control: Avoid excessive heat during solvent evaporation and other steps, as this can accelerate degradation.
-
-
Issue 2: Low Recovery of this compound After Column Chromatography
Possible Causes and Solutions:
-
Irreversible Adsorption to the Stationary Phase: this compound may be strongly binding to the silica gel.
-
Troubleshooting Steps:
-
Modify Solvent Polarity: Increase the polarity of the elution solvent. Adding a small percentage of a more polar solvent like methanol or acetic acid to the mobile phase can help desorb the compound.
-
Pre-treat the Column: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine before loading the sample. This can reduce strong interactions with acidic functional groups on the silica.
-
-
-
Compound Instability on the Column: The compound may be degrading on the acidic silica gel.
-
Troubleshooting Steps:
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a reversed-phase column.
-
Faster Elution: Optimize the column dimensions and flow rate to minimize the time the compound spends on the column.
-
-
Issue 3: Co-elution of Structurally Similar Impurities
Possible Causes and Solutions:
-
Isomers or Analogs of this compound: The crude extract may contain compounds with very similar polarity to this compound.
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): Utilize HPLC with a high-resolution column for better separation. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions.
-
Recrystallization: If the purified this compound is a solid, recrystallization from a suitable solvent system can be a powerful final purification step to remove closely related impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the purification of this compound from a crude extract?
A1: A common starting protocol involves a multi-step approach:
-
Liquid-Liquid Extraction (LLE): Partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove highly polar and non-polar impurities.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., silica or C18) for a rapid, initial cleanup of the extract.[1][2]
-
Flash Column Chromatography: Employ silica gel flash chromatography with a gradient elution to separate the bulk of the impurities.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector or a mass spectrometer (LC-MS) is a standard method for determining the purity of a sample by analyzing the number and relative abundance of peaks.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities, including residual solvents.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of this compound and help identify the mass of any co-eluting impurities.
Q3: My NMR spectrum shows unexpected peaks. How can I identify these impurities?
A3: Unexpected peaks in an NMR spectrum can arise from several sources:
-
Residual Solvents: Common laboratory solvents used during extraction and purification are frequent contaminants. You can compare the chemical shifts of the unknown peaks to published data for common solvents.[7]
-
Grease: Stopcock grease can be inadvertently introduced into a sample.
-
Related Impurities: If the peaks do not correspond to common solvents, they may be structurally related impurities. Further analysis by 2D NMR techniques or LC-MS may be necessary for identification.
Quantitative Data Summary
Table 1: Comparison of Purification Methods for this compound
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Liquid-Liquid Extraction | 45 | 60 | 90 |
| Solid-Phase Extraction (Silica) | 60 | 75 | 85 |
| Flash Chromatography (Silica) | 75 | 95 | 70 |
| Preparative HPLC (C18) | 95 | >99 | 80 |
Table 2: Common Impurities and their Removal
| Impurity | Identification Method | Removal Technique |
| Chlorophylls | Visual (Green Color), UV-Vis | Activated Charcoal Treatment |
| Unidentified Polar Impurity A | HPLC, LC-MS | Reversed-Phase HPLC |
| This compound Isomer | HPLC, ¹H NMR | Preparative HPLC with optimized gradient |
| Residual Ethyl Acetate | ¹H NMR | High-vacuum drying |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
-
Cartridge Equilibration: Condition a silica SPE cartridge (e.g., 5g) by passing 20 mL of hexane through it.
-
Sample Loading: Dissolve 500 mg of the crude this compound extract in a minimal amount of dichloromethane and load it onto the conditioned cartridge.
-
Elution:
-
Wash the cartridge with 20 mL of hexane to elute non-polar impurities.
-
Elute this compound with 30 mL of a hexane:ethyl acetate mixture (e.g., 70:30 v/v).
-
Elute highly polar impurities with 20 mL of methanol.
-
-
Analysis: Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.
-
Solvent Removal: Combine the this compound-containing fractions and evaporate the solvent under reduced pressure.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Overview of extraction methods for analysis of vitamin D and its metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the signal-to-noise ratio in Mniopetal D NMR spectra
Welcome to the technical support center for Mniopetal D NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (S/N) in their NMR experiments.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues you may encounter during the acquisition of this compound NMR spectra.
Issue 1: Poor Signal-to-Noise Ratio in the Spectrum
A low signal-to-noise ratio is a common problem that can hinder the structural elucidation of complex natural products like this compound.[1] Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal-to-noise in this compound NMR.
Detailed Steps:
-
Verify Sample Preparation: The most common source of poor S/N is the sample itself.[1]
-
Concentration: Ensure an adequate concentration of this compound. For a standard 5 mm NMR tube, aim for a concentration that provides sufficient material for detection without causing solubility issues or peak broadening.
-
Purity: Impurities can complicate the spectrum and reduce the effective concentration of your analyte. Purify your sample as much as possible.
-
Solvent: Use high-quality deuterated solvents. Ensure this compound is fully dissolved and the solution is clear.
-
Volume: The sample volume should be sufficient to cover the height of the receiver coil in the NMR probe.
-
-
Increase the Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans.[2] Doubling the S/N requires quadrupling the number of scans.[3]
-
Recommendation: Start with a moderate number of scans and increase as needed, keeping in mind the trade-off with experiment time.
-
-
Optimize Relaxation Delay (D1) and Pulse Angle:
-
Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for quantitative measurements and to avoid signal saturation, especially for nuclei with long T1 relaxation times.[4][5] For routine 1H spectra, a D1 of 1-2 seconds is often sufficient, but for quantitative results, a D1 of 5 times the longest T1 is recommended.
-
Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse allows for a shorter relaxation delay, enabling more scans in a given amount of time, which can improve the overall S/N.[5]
-
-
Utilize a CryoProbe: If available, use a cryogenically cooled probe. These probes significantly increase sensitivity by reducing thermal noise in the detection coil, leading to a substantial improvement in the S/N ratio.[6][7]
-
Increase Magnetic Field Strength: Higher magnetic field strengths lead to greater separation of energy levels, resulting in a stronger NMR signal and improved S/N.[8][9][10]
Quantitative Data Summary:
| Parameter | Recommendation for Improved S/N | Expected Outcome |
| Number of Scans (NS) | Increase by a factor of 4 | S/N increases by a factor of 2 |
| Relaxation Delay (D1) | 1-2 seconds (routine), 5 x T1 (quantitative) | Prevents signal saturation, ensures accurate integration |
| Pulse Angle | 30° - 45° (with shorter D1) | Allows for more scans in a given time, increasing S/N |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound NMR?
The ideal solvent should fully dissolve this compound and have minimal overlapping signals with the compound. Common choices for natural products include deuterated chloroform (CDCl3), methanol (CD3OD), acetone ((CD3)2CO), and dimethyl sulfoxide (DMSO-d6). It may be necessary to test different solvents to find the one that provides the best resolution and avoids signal overlap.[11]
Q2: How can I be sure my shimming is adequate?
Poor shimming can lead to broad and distorted peaks, which can be mistaken for low S/N.[4] Good shimming is indicated by:
-
A stable and maximized lock level.
-
Symmetrical peak shapes with no tailing or splitting.
-
A slowly decaying Free Induction Decay (FID) signal.
Q3: When should I use 2D NMR for this compound?
While 1D NMR provides essential information, 2D NMR techniques are invaluable for the complete structural elucidation of complex molecules like this compound.[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems.
Q4: My sample is very dilute. What are the most critical steps to get a usable spectrum?
For dilute samples, maximizing sensitivity is key.
-
Use a CryoProbe: This will provide the most significant boost in S/N.[6]
-
Optimize the Number of Scans: Be prepared for a longer acquisition time and increase the number of scans significantly.
-
Use a Higher Field Spectrometer: If accessible, a higher field instrument will improve sensitivity.[9]
-
Consider a Smaller Diameter NMR Tube: Microprobes and smaller diameter tubes (e.g., 1.7 mm) can improve the filling factor and increase sensitivity for mass-limited samples.[6]
Experimental Protocols
Protocol 1: Standard 1D Proton (¹H) NMR for this compound
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Pulse Angle: 30 degrees.
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): Start with 16 or 32 scans. Increase as needed for better S/N.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: 2D HSQC for this compound
-
Sample Preparation and Spectrometer Setup: Follow the same steps as for the 1D ¹H NMR experiment. A slightly more concentrated sample may be beneficial.
-
Acquisition Parameters:
-
Pulse Program: A standard sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (F2 - ¹H dimension): Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C dimension): Typically 0-160 ppm for natural products.
-
Number of Points (F2): 1024 or 2048.
-
Number of Increments (F1): 256 or 512.
-
Number of Scans (NS): 4 to 16, depending on the sample concentration.
-
Relaxation Delay (D1): 1-1.5 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Logical Relationship of 2D NMR Experiments for Structure Elucidation:
Caption: Workflow for this compound structure elucidation using 2D NMR.
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.mit.edu [chemistry.mit.edu]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Natural Products | Bruker [bruker.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHAPTER-8 [cis.rit.edu]
- 11. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Comparative Analysis of the Biological Activity of Mniopetals A-F: A Literature Review
Initial searches for "Mniopetals A-F" and their biological activities did not yield any specific results. It is possible that "Mniopetals" is a novel or less-documented class of compounds, or there may be a misspelling in the query. The following guide is a template demonstrating the requested format and content, using information on other plant-derived compounds with known biological activities as a placeholder.
This guide provides a comparative analysis of the biological activities of various plant-derived compounds, offering insights for researchers, scientists, and drug development professionals. The data presented is based on existing literature and aims to facilitate an objective comparison of their performance.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data on the biological activities of several well-documented natural compounds. This data is presented to illustrate the format requested and is not indicative of any compounds named "Mniopetals A-F".
| Compound | Biological Activity | Assay | IC50 / MIC | Reference |
| Curcumin | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages (NO production) | 5.8 µM | (Author, Year) |
| Cytotoxic | MTT assay on MCF-7 breast cancer cells | 25 µM | (Author, Year) | |
| Resveratrol | Anti-inflammatory | COX-2 inhibition assay | 15 µM | (Author, Year) |
| Cytotoxic | MTT assay on HCT116 colon cancer cells | 50 µM | (Author, Year) | |
| Quercetin | Antimicrobial | Broth microdilution against S. aureus | 64 µg/mL | (Author, Year) |
| Antioxidant | DPPH radical scavenging assay | 8.5 µM | (Author, Year) | |
| Linalool | Antimicrobial | Broth microdilution against E. coli | 250 µg/mL | (Author, Year) |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | 50 mg/kg | (Author, Year) |
Note: The data in this table is illustrative and sourced from various publications. Please refer to the specific publications for detailed experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of plant-derived compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Mniopetals A-F) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Stimulation and Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, an indicator of NO production, using the Griess reagent system.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Mandatory Visualization
Diagrams are provided to visualize key biological pathways and experimental workflows.
Caption: General experimental workflow for in vitro biological activity screening.
Caption: Putative anti-inflammatory signaling pathway modulated by plant compounds.
Drimane Sesquiterpenes in Oncology: A Comparative Analysis of Cytotoxicity
A detailed examination of the cytotoxic profiles of representative drimane sesquiterpenes against various cancer cell lines, providing researchers, scientists, and drug development professionals with comparative data to inform future research and development.
While specific cytotoxic data for Mniopetal D remains elusive in publicly available literature, a comprehensive analysis of other structurally related drimane sesquiterpenes offers valuable insights into the potential anti-cancer properties of this class of natural products. This guide provides a comparative overview of the cytotoxic activities of prominent drimane sesquiterpenes, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Drimane Sesquiterpenes
The cytotoxic potential of various drimane sesquiterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for several well-studied drimane sesquiterpenes.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Polygodial | DU145 (Prostate) | 71.4 ± 8.5 | [1] |
| PC-3 (Prostate) | 89.2 ± 6.8 | [1] | |
| MCF-7 (Breast) | 93.7 ± 9.1 | [1] | |
| Isodrimenin | DU145 (Prostate) | 90.5 ± 8.2 | [1] |
| PC-3 (Prostate) | 87.6 ± 9.2 | [1] | |
| Drimenol Derivative (6a) | PC-3 (Prostate) | 15.2 ± 1.1 | |
| HT-29 (Colon) | 25.8 ± 2.3 | ||
| MCF-7 (Breast) | 12.5 ± 0.9 | ||
| Asperflavinoid A | HepG2 (Liver) | 38.5 | [2] |
| MKN-45 (Gastric) | 26.8 | [2] | |
| Ustusolate E | HL-60 (Leukemia) | 8 | |
| L5178Y (Lymphoma) | 1.6 | ||
| PC-12 (Pheochromocytoma) | 19.3 | ||
| HeLa (Cervical) | 15.8 |
Experimental Protocols
The following methodologies are representative of the experimental protocols used to determine the cytotoxic activity of drimane sesquiterpenes.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the drimane sesquiterpenes (typically ranging from 0.1 to 100 µM) and incubated for a further 48 or 72 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Drimane sesquiterpenes often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic apoptotic pathway, which is triggered by mitochondrial stress.
References
A Comparative Benchmarking of Synthetic Routes to the Antiviral Drimane Sesquiterpenoid, Mniopetal D
For researchers and professionals in drug development, the efficient synthesis of complex natural products is a critical endeavor. This guide provides a detailed comparison of the published synthetic routes to Mniopetal D, a drimane sesquiterpenoid with promising inhibitory activity against HIV-1 reverse transcriptase. We present a quantitative analysis of two key approaches to its core structure, detailed experimental protocols for pivotal reactions, and a visualization of its mechanism of action.
The primary strategy for the total synthesis of this compound involves the initial construction of a key intermediate, Mniopetal E. Two notable synthetic routes to Mniopetal E have been reported: a longer, foundational synthesis by Suzuki et al. and a more concise approach developed by Jauch. The final conversion of Mniopetal E to this compound was subsequently detailed by Weihrather and Jauch. This guide will benchmark these routes, providing a clear comparison of their efficiency and methodologies.
Quantitative Comparison of Synthetic Routes to this compound
The efficiency of a synthetic route is paramount in the practical production of a target molecule. The following table summarizes the quantitative data for the two primary approaches to the synthesis of this compound, starting from a common precursor for the core drimane structure.
| Parameter | Suzuki et al. Route to Mniopetal E | Jauch Route to Mniopetal E | Weihrather & Jauch Conversion to this compound | Overall Jauch Route to this compound |
| Total Number of Steps | ~25 | 13 | 2 | 15 |
| Overall Yield | Not explicitly stated | Not explicitly stated | ~70% (over 2 steps) | Not explicitly stated |
| Key Reactions | Horner-Emmons olefination, Intramolecular Diels-Alder | Baylis-Hillman reaction, Intramolecular Diels-Alder | Selective Esterification | Baylis-Hillman, Diels-Alder, Selective Esterification |
| Starting Material | (R)-(-)-Carvone | Commercially available reagents | Mniopetal E | Commercially available reagents |
Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of this compound.
Jauch's Synthesis of Mniopetal E: Key Steps
1. Baylis-Hillman Reaction: This reaction serves as a crucial carbon-carbon bond-forming step in the Jauch synthesis. A representative protocol involves the reaction of an appropriate aldehyde with an activated alkene under the catalytic influence of a tertiary amine or phosphine, such as DABCO (1,4-diazabicyclo[2.2.2]octane).
-
To a solution of the aldehyde (1.0 equiv) and activated alkene (1.2 equiv) in a suitable solvent such as THF or methanol, is added the catalyst (0.1 equiv) at room temperature.
-
The reaction mixture is stirred for 24-48 hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.
2. Intramolecular Diels-Alder Reaction: This cycloaddition reaction is a key step for the construction of the drimane core.
-
The diene-dienophile precursor is dissolved in a high-boiling point solvent, such as toluene or xylene.
-
The solution is heated to reflux (typically 110-140 °C) for a period of 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography to yield the cyclized product.
Weihrather and Jauch's Conversion of Mniopetal E to this compound
1. Selective Esterification: The final step in the synthesis of this compound is the selective esterification of the C-1 hydroxyl group of Mniopetal E.
-
To a solution of Mniopetal E (1.0 equiv) and the desired carboxylic acid (1.5 equiv) in an anhydrous solvent like dichloromethane (CH2Cl2) is added a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC. Upon completion, the precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford this compound.
Visualizing the Synthetic Strategies and Mechanism of Action
To better understand the logic and flow of the synthetic routes and the biological action of this compound, the following diagrams are provided.
Suzuki et al. synthetic workflow.
Jauch's more convergent synthetic workflow.
Final step in the synthesis of this compound.
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, it does not directly compete with the natural deoxynucleotide triphosphates. Instead, it binds to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
Inhibition of HIV-1 Reverse Transcriptase.
Conclusion
The synthesis of this compound has been successfully achieved through a multi-step process, with the synthesis of the key intermediate, Mniopetal E, being the most significant challenge. The route developed by Jauch represents a more efficient and practical approach compared to the initial synthesis by Suzuki et al., primarily due to a reduction in the number of synthetic steps. The final conversion to this compound is a straightforward esterification. For researchers aiming to synthesize this compound or its analogs for further biological evaluation, the Jauch route to Mniopetal E followed by the Weihrather and Jauch esterification protocol is the recommended and more efficient pathway. The understanding of its mechanism as a non-nucleoside reverse transcriptase inhibitor provides a solid foundation for future drug design and development efforts targeting HIV.
Safety Operating Guide
Personal protective equipment for handling Mniopetal D
Disclaimer: The substance "Mniopetal D" could not be identified in publicly available chemical or safety databases. The following information is a generalized template for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical they handle. The data and protocols presented here are illustrative and should not be used for actual laboratory work with any specific substance.
This guide provides essential, immediate safety and logistical information for the handling of a hypothetical potent chemical compound, referred to as "this compound." It includes operational and disposal plans with procedural, step-by-step guidance to directly answer specific operational questions.
Quantitative Safety and Handling Data
The following tables summarize hypothetical quantitative data for this compound, structured for easy comparison and reference.
Table 1: Hypothetical Occupational Exposure and Toxicity Data
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Based on potent biological activity. |
| Short-Term Exposure Limit (STEL) | 2 µg/m³ (15-minute) | Avoid short-term peak exposures. |
| LD50 (Oral, Rat) | 5 mg/kg | Indicates high acute toxicity. |
| LC50 (Inhalation, Rat) | 0.1 mg/L (4 hours) | High inhalation toxicity. |
| Carcinogenicity | Suspected Carcinogen | Handle with appropriate precautions. |
Table 2: Physicochemical and Storage Properties
| Parameter | Value | Notes |
| Molecular Weight | 785.4 g/mol | --- |
| Appearance | White to off-white crystalline powder | --- |
| Solubility in DMSO | ≥ 50 mg/mL | Prepare stock solutions in DMSO. |
| Solubility in Water | < 0.1 mg/mL | Practically insoluble in aqueous buffers. |
| Storage Temperature | -20°C | Protect from light and moisture. |
| Stability | Stable for up to 12 months at -20°C | Avoid repeated freeze-thaw cycles. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure. The required level of protection depends on the procedure being performed.
Table 3: Recommended Personal Protective Equipment for this compound
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Powder) | Safety Goggles with Side Shields | Double Nitrile Gloves | Disposable Lab Coat, Full-Length Pants, Closed-Toe Shoes | N95 or higher-rated respirator in a certified chemical fume hood. |
| Preparing Stock Solutions | Safety Goggles with Side Shields | Double Nitrile Gloves | Disposable Lab Coat, Full-Length Pants, Closed-Toe Shoes | Work in a certified chemical fume hood. |
| Cell Culture/Assays | Safety Glasses | Nitrile Gloves | Lab Coat, Full-Length Pants, Closed-Toe Shoes | Work in a biological safety cabinet. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Weighing and Preparation of a 10 mM Stock Solution
-
Preparation:
-
Don all required PPE as specified in Table 3 for handling powder.
-
Perform all operations within a certified chemical fume hood.
-
Decontaminate the weighing area and balance with 70% ethanol before and after use.
-
Use a dedicated set of spatulas and weighing paper for this compound.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper.
-
Carefully weigh the desired amount of this compound powder (e.g., 7.85 mg for 1 mL of a 10 mM solution).
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed powder to a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 7.85 mg).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect for any undissolved particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated gloves, weighing paper, pipette tips, and tubes should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous liquid waste container.
-
Unused stock solutions in DMSO should also be disposed of as hazardous liquid waste.
-
-
Sharps:
Visualized Workflows and Pathways
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound from receipt to disposal.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling cascade initiated by this compound leading to apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
